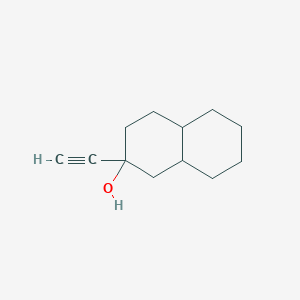

2-Ethynyldecahydronaphthalen-2-ol

Description

2-Ethynyldecahhydronaphthalen-2-ol is a polycyclic alcohol characterized by a fully hydrogenated naphthalene (decahydronaphthalene) backbone substituted with an ethynyl (-C≡CH) group and a hydroxyl (-OH) group at the 2-position. The ethynyl group introduces significant electron-withdrawing effects, influencing the compound’s reactivity, acidity, and intermolecular interactions.

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-ethynyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C12H18O/c1-2-12(13)8-7-10-5-3-4-6-11(10)9-12/h1,10-11,13H,3-9H2 |

InChI Key |

ZVKYGUXZQYYASM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCC2CCCCC2C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethynyldecahydronaphthalen-2-ol with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Comparative Insights

Structural Differences and Reactivity

- Ethynyl vs. Propenyl/Alkyl Groups : The ethynyl group in 2-Ethynyldecahydronaphthalen-2-ol enhances acidity of the adjacent hydroxyl group compared to alkyl-substituted analogs (e.g., propenyl in ), favoring nucleophilic reactions.

- Methoxy vs. Ethynyl : Methoxy-substituted compounds (e.g., ) exhibit electron-donating effects, increasing solubility in polar solvents, whereas the ethynyl group may reduce solubility due to its hydrophobic nature.

Synthetic Accessibility Compounds like 2-(6-methoxynaphthalen-2-yl)ethanol achieve synthesis yields up to 95% via ester intermediates (e.g., methyl 6-methoxy-2-naphthyl acetate) . In contrast, ethynyl-substituted decahydronaphthalenols likely require specialized catalysts (e.g., Sonogashira coupling) due to the stability challenges of alkyne groups.

Hazard Profiles Diazenyl-substituted naphthalenols (e.g., ) exhibit significant hazards (e.g., carcinogenicity, skin irritation), whereas hydroxyl- and alkyl-substituted analogs (e.g., ) are generally safer, emphasizing the role of substituents in toxicity.

Applications Decahydronaphthalenol derivatives with methyl/isopropyl groups () are used in terpene and steroid synthesis. Ethynyl-substituted variants may serve as click chemistry intermediates or in metal-organic frameworks due to alkyne reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethynyldecahydronaphthalen-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkyne functionalization of decahydronaphthalen-2-ol derivatives. Key steps include:

- Sonogashira coupling : Introduce the ethynyl group using palladium-catalyzed cross-coupling between halogenated decahydronaphthalen-2-ol and terminal alkynes .

- Hydrogenation : Optimize pressure (1–5 atm H₂) and catalyst (Pd/C or Raney Ni) to reduce aromatic rings without over-reducing the ethynyl group .

- Temperature control : Maintain 50–80°C during coupling to balance reaction rate and side-product formation .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | >80% efficiency |

| Solvent | THF/DMF | Polar aprotic |

| Reaction Time | 12–24 hours | Avoid degradation |

Q. How can structural confirmation of 2-Ethynyldecahydronaphthalen-2-ol be achieved using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR and X-ray crystallography :

- NMR : Look for signals at δ 1.2–2.8 ppm (decahydronaphthalene protons) and δ 2.5–3.0 ppm (ethynyl proton). Use DEPT-135 to confirm quaternary carbons .

- XRD : Resolve chair/boat conformations of the decalin system and ethynyl spatial orientation .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare experimental decomposition temperatures (e.g., 200–250°C) with DFT-predicted bond dissociation energies .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to validate proposed degradation pathways .

- Contradiction Analysis : If computational models underestimate stability, reassess solvent effects or non-covalent interactions (e.g., CH-π interactions in the solid state) .

Q. How does the ethynyl group influence regioselectivity in substitution reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing ethynyl group directs electrophiles to meta positions on the decalin system. Verify via Hammett plots (σ⁺ values) .

- Nucleophilic Additions : Use DFT calculations to predict attack sites on the ethynyl triple bond (e.g., anti-Markovnikov vs. Markovnikov) .

- Data Table :

| Reaction Type | Regioselectivity | Key Intermediate |

|---|---|---|

| EAS (Nitration) | Meta-dominated | Wheland complex |

| Alkyne Hydration | Keto-enol tautomer | Vinyl carbocation |

Q. What advanced purification techniques are critical for isolating high-purity 2-Ethynyldecahydronaphthalen-2-ol?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to separate stereoisomers .

- Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate) to exploit lattice energy differences .

- Purity Validation : Combine GC-MS (for volatile impurities) and LC-QTOF (for non-volatile byproducts) .

Handling and Safety Considerations

Q. What are the critical safety protocols for handling 2-Ethynyldecahydronaphthalen-2-ol in oxygen-sensitive reactions?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) to prevent ethynyl group oxidation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation (H315/H319) .

- Waste Disposal : Quench residues with aqueous FeSO₄ to neutralize reactive alkynes .

Data Reliability and Reproducibility

Q. How can researchers ensure reproducibility in kinetic studies of this compound’s reactions?

- Methodological Answer :

- Controlled Calibration : Standardize equipment (e.g., NMR spectrometers) using certified reference materials .

- Blind Replication : Assign independent teams to repeat key experiments (e.g., catalytic hydrogenation) to identify operator-dependent variables .

- Open Data : Share raw chromatograms and crystallographic files (CIF) via repositories like PubChem or NIST .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.